1-O-Benzoyl C4 Ceramide
Description
Properties
Molecular Formula |
C₂₉H₄₇NO₄ |
|---|---|
Molecular Weight |
473.69 |
Origin of Product |
United States |
Analytical Methodologies for the Detection and Quantification of Ceramides, with Emphasis on Benzoylated Forms
High-Performance Liquid Chromatography (HPLC) for Ceramide Analysiscreative-proteomics.comnih.gov
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating ceramides (B1148491) from other lipids within a biological matrix. creative-proteomics.com Typically, either normal-phase (NP-HPLC) or reversed-phase (RP-HPLC) chromatography is used. creative-proteomics.comnih.govkiche.or.kr NP-HPLC separates ceramides based on the polarity of their head groups, while RP-HPLC separates them based on the hydrophobicity of their acyl chains. nih.govkiche.or.kr HPLC offers good resolution and is a relatively non-destructive method, which is beneficial when working with limited sample quantities. creative-proteomics.com However, a significant limitation of HPLC for ceramide analysis is its lower sensitivity compared to mass spectrometry-based methods, especially for low-abundance species. creative-proteomics.com Furthermore, native ceramides lack a strong chromophore, making UV detection challenging without derivatization. researchgate.netacs.org
Application of Benzoylation in HPLC for Enhanced Resolution and Sensitivityacs.org
To overcome the detection challenges associated with native ceramides in HPLC, derivatization with benzoyl chloride is a widely used strategy. acs.orgnih.gov This process, known as benzoylation, involves attaching a benzoyl group to the hydroxyl groups of the ceramide. The benzoyl group acts as a chromophore, allowing for highly sensitive detection using UV detectors. acs.org
This derivatization significantly enhances the analytical capabilities for several reasons:
Increased Sensitivity : The introduction of the benzoyl moiety allows for detection at wavelengths around 230 nm or 280 nm, dramatically improving the sensitivity compared to the analysis of underivatized ceramides. acs.org
Improved Resolution : The perbenzoyl derivatives of ceramides exhibit excellent chromatographic properties, often leading to better separation and resolution of different ceramide classes (e.g., those containing hydroxy fatty acids vs. nonhydroxy fatty acids). acs.org
Versatility : The benzoylation procedure can be applied to total lipid extracts, enabling the simultaneous analysis of various sphingolipids. acs.org
For instance, reaction with benzoyl chloride can lead to O-benzoylation and, under certain conditions, N-benzoylation. nih.gov To avoid N-benzoylation, which can sometimes interfere with chromatography, benzoic anhydride (B1165640) can be used, which selectively results in O-acyl derivatives. acs.orgnih.gov This chemical modification is crucial for the quantitative analysis of ceramide levels in various biological samples. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Ceramide Profilingcreative-proteomics.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is considered the gold standard for ceramide analysis due to its exceptional sensitivity, specificity, and ability to resolve complex lipid mixtures. creative-proteomics.com This powerful technique couples the separation capabilities of liquid chromatography with the mass-based detection and structural elucidation power of tandem mass spectrometry. creative-proteomics.comnih.gov LC-MS/MS allows for the precise identification and quantification of individual ceramide species, even those with very similar structures or those present at very low concentrations. creative-proteomics.comnih.gov It enables comprehensive lipidomic profiling, providing valuable insights into lipid metabolism and signaling pathways. creative-proteomics.com
Optimization of LC-MS/MS Methods for Ceramide Species Separation and Identificationnih.govaccesson.kr
Optimizing LC-MS/MS methods is critical for achieving reliable and comprehensive ceramide analysis. Key aspects of optimization include:
Chromatographic Separation : The choice of column and mobile phase is crucial. Reversed-phase columns (like C8 or C18) are commonly used to separate ceramides based on their acyl chain length and degree of unsaturation. nih.gov Normal-phase chromatography can separate individual ceramide subclasses. nih.gov The gradient elution program must be carefully adjusted to achieve adequate separation of the numerous ceramide species present in a sample. nih.gov
Ionization Source : Electrospray ionization (ESI) is a "soft" ionization technique widely used for sphingolipid analysis, as it minimizes fragmentation and primarily produces protonated molecular ions [M+H]+. nih.gov Atmospheric pressure chemical ionization (APCI) is another option that can be more compatible with normal-phase LC and higher flow rates. researchgate.netnih.gov
Mass Spectrometry Parameters : Source parameters and ionization conditions are optimized by directly infusing ceramide standards into the mass spectrometer to maximize signal intensity. nih.gov For quantitative analysis, multiple reaction monitoring (MRM) is often employed, where a specific precursor ion is selected and fragmented to produce a characteristic product ion, providing high specificity and sensitivity. nih.gov
A well-optimized method can separate and quantify a wide range of endogenous long-chain and very-long-chain ceramides in a single chromatographic run. nih.gov
Role of Derivatization in Mass Spectrometry-Based Ceramide Analysisnih.govfrontiersin.org
While LC-MS/MS can analyze native ceramides directly, derivatization can be employed to enhance sensitivity and provide more detailed structural information. nih.govnih.gov Unlike HPLC, where derivatization is primarily for UV detection, in MS it is used to improve ionization efficiency and control fragmentation patterns. nih.gov
Microscale reduction of the amide group in ceramides to an amine has been shown to significantly enhance the signal in fast atom bombardment (FAB) mass spectrometry, allowing for analysis of sub-microgram sample amounts. nih.gov This derivatization leads to improved fragmentation during collision-induced dissociation (CID), which facilitates the simultaneous characterization of both the sphingoid base and the fatty acid chain. nih.gov Other derivatization strategies, such as forming trimethylsilyl (B98337) (TMS) derivatives, are necessary for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), as they increase the volatility of the ceramides. creative-proteomics.comresearchgate.net However, for LC-ESI-MS/MS, derivatization is often not required, which simplifies sample preparation and reduces potential sources of error. nih.govphysiology.org
Thin-Layer Chromatography (TLC) for Ceramide Separationnih.govumich.edu
Thin-Layer Chromatography (TLC) is a classic, cost-effective method for separating lipids. nih.govumich.edu It has been widely used for the preparative and analytical separation of ceramides. nih.govnih.gov In TLC, a sample is spotted onto a plate coated with a stationary phase (commonly silica (B1680970) gel), and a solvent system (mobile phase) moves up the plate, separating the lipid components based on their polarity. researchgate.netnih.gov
Ceramides can be separated based on the number of hydroxyl groups in their structure. capes.gov.br The use of complexing agents like borate (B1201080) or arsenite in the silica gel can improve the separation of ceramides with different stereochemistry and numbers of hydroxyl groups. capes.gov.br After separation, the lipid spots can be visualized using charring sprays and quantified by densitometry or by scraping the spots and measuring the amount of material. umich.edu While TLC is a valuable tool, particularly for isolating ceramide fractions for further analysis, it is generally less sensitive and quantitative than HPLC or LC-MS/MS. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationcreative-proteomics.comfrontiersin.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of molecules. creative-proteomics.comfrontiersin.org For ceramides, NMR provides detailed information about the sphingoid base and the fatty acid components, including chain length and the degree and position of unsaturation, without the need for derivatization. creative-proteomics.com Two-dimensional NMR techniques (like COSY and TOCSY) are particularly effective for assigning all the proton and carbon signals and establishing the connectivity of the entire molecule. nih.gov The beta-configuration of a glycosidic bond in related glycosphingolipids can be confirmed by characteristic anomeric proton resonances in the 1H NMR spectrum.
While unparalleled for structural confirmation, NMR has limitations in ceramide analysis. Its primary drawback is its relatively low sensitivity compared to mass spectrometry, requiring higher sample concentrations for effective analysis. creative-proteomics.com This makes it less suitable for quantifying low-abundance ceramide species in biological samples. creative-proteomics.com
Data Tables
Table 1: Chemical Properties of 1-O-Benzoyl C4 Ceramide
| Property | Description | Value/Characteristic |
| Molecular Formula | Elemental composition | C₂₉H₄₇NO₄ |
| Molecular Weight | Mass of one mole of the substance | 473.69 g/mol |
| Physical State | Appearance at room temperature | Solid |
| Core Structure | Basic framework | Sphingosine (B13886) backbone |
| Acyl Chain | Fatty acid component | C4 (Butanoyl group) attached via an amide bond |
| Modification | Attached chemical group | Benzoyl group at the 1-O position of the primary hydroxyl |
| Key Functional Groups | Reactive moieties | Amide bond, Ester bond (benzoyl), Secondary hydroxyl |
| Solubility | Dissolution characteristics | Limited solubility in water; enhanced in organic solvents |
Data sourced from scientific catalogs. vulcanchem.com
Table 2: Comparison of Analytical Methodologies for Ceramide Analysis
| Methodology | Principle | Advantages | Limitations | Role of Benzoylation/Derivatization |
| HPLC | Separation based on polarity or hydrophobicity. creative-proteomics.com | Good resolution; non-destructive; widely available. creative-proteomics.com | Low sensitivity for native ceramides; UV detection is challenging. creative-proteomics.comacs.org | Essential : Adds a chromophore for sensitive UV detection and improves resolution. acs.org |
| LC-MS/MS | LC separation followed by mass-based detection and fragmentation. creative-proteomics.com | High sensitivity and specificity; allows for quantification and structural profiling. creative-proteomics.comnih.gov | High cost of instrumentation; requires skilled operators. creative-proteomics.com | Optional : Can improve ionization and fragmentation for structural detail, but often not required for LC-ESI-MS/MS. nih.govnih.gov |
| TLC | Separation on a stationary phase plate based on polarity. nih.gov | Simple, rapid, and cost-effective; good for preparative separation. researchgate.netnih.gov | Lower sensitivity and resolution compared to HPLC/LC-MS; less quantitative. nih.gov | Not typically used for detection, but separated spots can be derivatized for other analyses. |
| NMR | Analysis of magnetic properties of atomic nuclei for structural determination. creative-proteomics.com | Unrivaled for complete structural elucidation; non-destructive. creative-proteomics.comfrontiersin.org | Low sensitivity; requires high sample concentrations. creative-proteomics.com | Not required; analyzes the native structure directly. creative-proteomics.com |
Biochemical Pathways and Metabolism of Short Chain Ceramides, Including C4 Ceramide
De Novo Synthesis Pathway and Enzymes Involved
The de novo synthesis pathway is the primary route for producing ceramides (B1148491) from simpler precursor molecules. nih.govjci.org This process begins in the endoplasmic reticulum (ER) and involves a series of enzymatic steps. nih.govresearchgate.net
The initial and rate-limiting step is the condensation of the amino acid serine with palmitoyl-CoA, a reaction catalyzed by the enzyme Serine Palmitoyltransferase (SPT) . nih.govthemedicalbiochemistrypage.org The product of this reaction, 3-ketosphinganine, is then reduced to sphinganine (B43673) by 3-ketosphinganine reductase. researchgate.net
Subsequently, Ceramide Synthases (CerS) catalyze the N-acylation of sphinganine with a fatty acyl-CoA to form dihydroceramide (B1258172). researchgate.netnih.gov There are six distinct CerS isoforms in mammals (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of particular chain lengths. nih.govportlandpress.com For short-chain ceramides like C4 ceramide, a specific CerS would utilize a C4 acyl-CoA. The final step in the de novo pathway is the introduction of a double bond into dihydroceramide by dihydroceramide desaturase, yielding ceramide. researchgate.netfrontiersin.org
Key Enzymes in the De Novo Synthesis of Ceramides
| Enzyme | Function | Substrate(s) | Product | Cellular Location |
|---|---|---|---|---|
| Serine Palmitoyltransferase (SPT) | Catalyzes the initial, rate-limiting step of ceramide synthesis. nih.govthemedicalbiochemistrypage.org | Serine and Palmitoyl-CoA | 3-Ketosphinganine | Endoplasmic Reticulum |
| 3-Ketosphinganine Reductase | Reduces 3-ketosphinganine to sphinganine. researchgate.net | 3-Ketosphinganine | Sphinganine | Endoplasmic Reticulum |
| Ceramide Synthases (CerS) | Acylates sphinganine to form dihydroceramide; different isoforms have preferences for specific fatty acyl-CoA chain lengths. nih.govnih.gov | Sphinganine and Fatty Acyl-CoA | Dihydroceramide | Endoplasmic Reticulum |
Sphingomyelin (B164518) Hydrolysis Pathway via Sphingomyelinases
A rapid mechanism for generating ceramide involves the hydrolysis of sphingomyelin, a major component of cellular membranes. nih.gov This pathway is catalyzed by a family of enzymes known as sphingomyelinases (SMases) , which break down sphingomyelin into ceramide and phosphocholine (B91661). nih.govnih.gov
There are different isoforms of SMases with distinct subcellular localizations and pH optima, including acid sphingomyelinase (aSMase) and neutral sphingomyelinase (nSMase). nih.gov The activation of these enzymes in response to various cellular stresses can lead to a rapid increase in intracellular ceramide levels, initiating downstream signaling cascades. nih.gov
Salvage Pathway and Ceramidase Activity
The salvage pathway provides a mechanism for recycling sphingolipids, contributing significantly to the cellular ceramide pool. nih.govnih.gov This pathway involves the breakdown of complex sphingolipids into sphingosine (B13886), which can then be re-acylated to form ceramide. nih.gov It is estimated that the salvage pathway can contribute from 50% to 90% of total sphingolipid biosynthesis. nih.gov
A key enzyme in this pathway is ceramidase , which hydrolyzes ceramide into sphingosine and a free fatty acid. nih.govyoutube.com The resulting sphingosine can then be re-utilized by ceramide synthases to generate new ceramides, including short-chain ceramides if the appropriate fatty acyl-CoA is available. nih.govnih.gov This recycling mechanism allows cells to efficiently manage their sphingolipid resources. nih.gov
Interconversion of Ceramides with Other Sphingolipids
Ceramide sits (B43327) at a critical juncture in sphingolipid metabolism and can be converted into a variety of other bioactive molecules. researchgate.net These conversions regulate the balance between pro-apoptotic ceramides and pro-survival sphingolipids.
Sphingosine: As mentioned, ceramidases can deacylate ceramide to produce sphingosine. youtube.com
Ceramide 1-Phosphate (C1P): Ceramide can be phosphorylated by ceramide kinase (CK) to form C1P, a signaling molecule with its own distinct cellular functions. researchgate.netnovartis.com
Sphingosine 1-Phosphate (S1P): Sphingosine generated from ceramide can be phosphorylated by sphingosine kinase (SK) to produce sphingosine-1-phosphate (S1P), a potent signaling lipid involved in cell survival and proliferation. nih.govnih.gov
Glycosphingolipids: Ceramide can serve as a precursor for the synthesis of a vast array of glycosphingolipids. Glucosylceramide synthase (GCS) catalyzes the addition of a glucose molecule to ceramide to form glucosylceramide, the simplest glycosphingolipid. nih.govwikipedia.org This can be further modified to create more complex structures. nih.gov
Pathways of Ceramide Interconversion
| Product | Enzyme(s) | Description |
|---|---|---|
| Sphingosine | Ceramidase | Deacylation of ceramide. youtube.com |
| Ceramide 1-Phosphate | Ceramide Kinase (CK) | Phosphorylation of the 1-hydroxyl group of ceramide. researchgate.netnovartis.com |
| Sphingosine 1-Phosphate | Ceramidase, Sphingosine Kinase (SK) | Deacylation of ceramide to sphingosine, followed by phosphorylation. nih.govnih.gov |
Intracellular Trafficking and Localization of Ceramides
The subcellular location of ceramide is critical to its function, and its transport between organelles is a tightly regulated process. nih.gov Ceramide is primarily synthesized in the ER and is then transported to other cellular compartments, such as the Golgi apparatus, for further metabolism into sphingomyelin and glycosphingolipids. jst.go.jpmdpi.com
This transport can occur through both vesicular and non-vesicular pathways. nih.gov A key protein in the non-vesicular transport of ceramide from the ER to the Golgi is the ceramide transfer protein (CERT) . nih.govjst.go.jp The acyl chain length of the ceramide can influence its trafficking and distribution within the cell. biorxiv.orgnih.gov For instance, the fatty acid composition of sphingolipids can affect their sorting into different endocytic pathways. biorxiv.org Short-chain ceramides, due to their increased water solubility, may exhibit different trafficking properties compared to their long-chain counterparts. nih.gov
Cellular and Molecular Mechanisms of Action of Ceramides and Analogs
Modulation of Cellular Signaling Cascades
Ceramides (B1148491) are critical regulators of intracellular signaling, influencing pathways that govern cell fate decisions such as proliferation, differentiation, and apoptosis. mdpi.com Their generation within cellular membranes can be triggered by various extracellular stimuli, including cytokines and growth factors, leading to the activation or inhibition of downstream signaling cascades. qiagen.com
Ceramides directly or indirectly modulate the activity of numerous protein kinases and phosphatases, thereby controlling key cellular signaling networks. A significant target is the PI3K/AKT pathway , a critical pro-survival signaling cascade. Short-chain ceramides can counteract the effects of growth factors by promoting the inactivation of AKT (also known as Protein Kinase B or PKB). researchgate.net This inactivation is achieved through a dual mechanism: ceramide induces the binding of active Protein Kinase C zeta (PKCζ) to AKT and also activates Protein Phosphatase 2A (PP2A), which dephosphorylates and inactivates AKT. researchgate.netnih.gov
Ceramides are known to directly regulate various Protein Kinase C (PKC) isoforms. unc.edu For instance, they can lead to the activation of PKC-alpha and PKC-zeta, which are involved in apoptotic and stress signaling pathways. qiagen.comsigmaaldrich.com
The activation of Protein Phosphatase 2A (PP2A) is a well-established mechanism of ceramide action. sigmaaldrich.com Ceramide activates PP2A by directly binding to an endogenous inhibitor of PP2A called SET (also known as I2PP2A). researchgate.netnih.gov This interaction relieves the inhibition of PP2A, leading to its activation and the subsequent dephosphorylation of its target proteins, including AKT. nih.gov
Furthermore, ceramides are potent activators of the c-Jun N-terminal Kinase/Stress-Activated Protein Kinase (JNK/SAPK) pathway. qiagen.comwikipedia.org The activation of this pathway by ceramide is a key component of cellular stress responses and often leads to the induction of apoptosis. unc.edu Treatment of cells with cell-permeable C2-ceramide has been shown to cause a prolonged stimulation of JNK/SAPK activity, similar to the effect of the inflammatory cytokine TNF-alpha. wikipedia.org
| Signaling Molecule | Effect of Ceramide | Key Downstream Consequences |
| PI3K/AKT Pathway | Inhibition | Decreased cell survival and proliferation. researchgate.net |
| Protein Kinase C (PKC) | Activation (isoform-specific) | Modulation of apoptosis and stress responses. qiagen.comsigmaaldrich.com |
| Protein Phosphatase 2A (PP2A) | Activation (via inhibition of SET) | Dephosphorylation and inactivation of pro-survival proteins like AKT. researchgate.netnih.gov |
| JNK/SAPK Pathway | Activation | Induction of stress responses, apoptosis, and AP-1 activation. wikipedia.org |
Ceramide functions as a lipid second messenger, a molecule generated within the cell membrane in response to extracellular signals to relay information to the cell's interior. qiagen.com Unlike water-soluble second messengers, ceramide exerts its function primarily within the lipid bilayer. Its generation, often through the hydrolysis of sphingomyelin (B164518) by sphingomyelinases, can alter the local membrane environment, leading to the formation of ceramide-rich platforms. mdpi.com These platforms can facilitate the clustering of receptors and the recruitment of signaling proteins, thereby initiating downstream signal transduction. mdpi.com The topology and specific membrane location of ceramide generation are crucial factors that determine its ultimate impact on cellular signaling.
Influence on Mitochondrial Function and Membrane Permeabilization
Mitochondria are primary targets of ceramide-mediated signaling, particularly in the context of apoptosis. Ceramides can directly influence mitochondrial integrity and function by increasing the permeability of the mitochondrial outer membrane (MOM). unc.edu This effect is not due to a detergent-like action but is attributed to the formation of large, stable protein-permeable channels within the MOM. unc.eduresearchgate.net
The formation of these ceramide channels allows for the release of intermembrane space proteins, most notably cytochrome c, into the cytosol. nih.govunc.edu The release of cytochrome c is a critical step in the intrinsic apoptotic pathway, as it triggers the activation of caspases, the proteases that execute programmed cell death. nih.govwikipedia.org The channel-forming capacity is observed with both short- and long-chain ceramides, and the size of the pore can depend on the ceramide concentration. wikipedia.org In addition to channel formation, ceramides can trigger the formation of voltage-dependent anion channel (VDAC) oligomers in the mitochondrial outer membrane, which also facilitates the release of mitochondrial contents. Other reported effects of ceramides on mitochondria include the enhanced generation of reactive oxygen species (ROS) and a reduction in the mitochondrial membrane potential. wikipedia.org
Regulation of Gene Expression and Transcription Factors (e.g., NF-κB, AP-1)
Ceramides and their metabolites can modulate the activity of key transcription factors, thereby regulating the expression of genes involved in inflammation, survival, and apoptosis. The role of ceramide in regulating Nuclear Factor-kappa B (NF-κB) is complex and can be context-dependent. Some studies indicate that ceramide can trigger an NF-κB-dependent survival pathway. Conversely, the ceramide metabolite ceramide-1-phosphate has been shown to reduce lipopolysaccharide (LPS)-mediated NF-κB activation and subsequent pro-inflammatory cytokine production. In other contexts, excess fatty acids can activate Toll-like receptor 4 (TLR4), leading to NF-κB activation and a subsequent increase in the expression of enzymes involved in ceramide synthesis. researchgate.net
Ceramides play a more defined role in the activation of Activator Protein-1 (AP-1) . The activation of the JNK/SAPK pathway by ceramide directly leads to the stimulation of AP-1-dependent gene transcription. unc.eduwikipedia.org This occurs because JNK/SAPK phosphorylates and activates components of the AP-1 complex, such as c-Jun. The induction of the c-jun gene itself is a downstream consequence of ceramide-mediated JNK activation, creating a positive feedback loop. wikipedia.org This ceramide-JNK-AP-1 axis is a crucial signaling module in the cellular response to stress. nih.gov
Engagement with Specific Receptors and Binding Partners
Beyond their effects on membrane structure, ceramides can exert their signaling functions through direct physical interaction with specific intracellular proteins. The identification of these binding partners has been crucial for elucidating the molecular mechanisms of ceramide action. Several specific ceramide-binding proteins have been described. researchgate.net
| Binding Partner | Protein Class | Function / Role in Ceramide Signaling |
| CERT | Lipid Transfer Protein | Transports ceramide from the ER to the Golgi. researchgate.net |
| SET (I2PP2A) | Phosphatase Inhibitor | Ceramide binding inhibits SET, leading to the activation of PP2A. researchgate.netnih.gov |
| Cathepsin D | Aspartic Protease | Ceramide binding may induce its proteolytic activity, contributing to apoptosis. sigmaaldrich.comresearchgate.net |
| c-Raf | Serine/Threonine Kinase | A component of the MAPK/ERK pathway; direct interaction may modulate its activity. unc.edu |
| PKCζ | Serine/Threonine Kinase | Ceramide binding can regulate its kinase activity, impacting pathways like PI3K/AKT. sigmaaldrich.com |
| StarD7 | Lipid Transfer Protein | A mitochondrial protein that binds both ceramide and phosphatidylcholine. researchgate.net |
Biological Functions and Roles in Cellular Processes Mediated by Ceramides and Short Chain Analogs
Regulation of Cell Proliferation and Differentiation
Ceramides (B1148491) are significant regulators of cell proliferation and differentiation, often acting to inhibit growth and promote specialization. In various cell types, an increase in ceramide levels is associated with a halt in cell division. For instance, short-chain, cell-permeable ceramide analogs have been shown to synergistically enhance the growth-inhibitory effects of other agents in human keratinocytes. nih.gov These synthetic ceramides can inhibit keratinocyte proliferation, demonstrating their direct impact on cell cycle control. nih.gov
Furthermore, ceramides are involved in the differentiation of various cell types. In skin cells, for example, ceramides are not only structural components but also signaling molecules that regulate the differentiation of keratinocytes, a process essential for the formation of the skin barrier. researchgate.net The interplay between ceramides and other signaling pathways, such as those involving vitamin D metabolites, highlights the complex network that governs cellular growth and maturation. nih.gov Studies have shown that short-chain ceramides can increase levels of transglutaminase and cornified envelopes, which are markers of keratinocyte differentiation. nih.gov
Induction of Programmed Cell Death (Apoptosis) and Senescence
One of the most extensively studied functions of ceramides is their ability to induce programmed cell death, or apoptosis. nih.govbohrium.com An accumulation of ceramides within the cell is a common signal that triggers the apoptotic cascade. nih.gov This can be initiated by a variety of stimuli, including chemotherapeutic agents and inflammatory cytokines. Both endogenously generated ceramides and exogenously applied short-chain ceramide analogs can initiate a classic mitochondria-dependent apoptotic pathway. nih.gov
Ceramides can act directly on mitochondria, promoting the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c. nih.gov This event is a critical point of no return in the apoptotic process.
In addition to apoptosis, ceramides are implicated in cellular senescence, a state of irreversible growth arrest. nih.govresearchgate.net Endogenous ceramide levels have been observed to increase significantly as cells enter a senescent state. nih.govresearchgate.net This increase is linked to elevated activity of neutral sphingomyelinase, an enzyme that generates ceramide. nih.gov Exogenous application of ceramide to young cells can induce a senescent phenotype, characterized by inhibited DNA synthesis and dephosphorylation of the retinoblastoma protein, a key regulator of the cell cycle. nih.gov Research has also shown that in vitro ceramide intervention can revitalize the function of aged neutrophils and partially inhibit delayed apoptosis, facilitating the removal of senescent cells. nih.gov
Modulating Autophagic Responses
Autophagy is a cellular process of self-digestion, where cellular components are degraded and recycled. Ceramides have emerged as important regulators of this process. nih.govnih.gov They can trigger autophagy even in the presence of nutrients by interfering with the mTOR signaling pathway, a central regulator of cell growth and metabolism. nih.gov
Ceramides can also induce autophagy by promoting the dissociation of the Beclin 1:Bcl-2 complex. This dissociation is a critical step in the initiation of autophagosome formation. nih.gov The specific role of ceramides in autophagy can depend on the length of their fatty acid chain and their subcellular location. researchgate.net In some contexts, ceramide-induced autophagy serves as a survival mechanism to cope with cellular stress, while in others, it can lead to cell death. nih.gov
Impact on Cell Cycle Progression
Ceramides play a crucial role in regulating the cell cycle, often by inducing cell cycle arrest. nih.govnih.gov The accumulation of ceramides can halt the progression of cells through the cell cycle, typically at the G0/G1 phase. nih.gov This effect has been observed in response to stimuli such as serum withdrawal in leukemia cells, which leads to a significant increase in endogenous ceramide levels and a subsequent arrest in cell division. nih.gov
The addition of exogenous, cell-permeable short-chain ceramides, such as C6-ceramide, can mimic this effect, causing a dramatic arrest in the G0/G1 phase. nih.gov This highlights the direct role of ceramides as intracellular mediators of anti-mitogenic pathways. The interplay between ceramide and other lipid second messengers, like diacylglycerol, can further modulate the cellular response, influencing the balance between cell cycle arrest and apoptosis. nih.gov
Role in Inflammatory Responses
Ceramides are key players in the complex network of inflammatory responses. nih.govnih.govfrontiersin.org They can act as second messengers in signaling cascades initiated by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). frontiersin.org These cytokines can stimulate the production of ceramides, which in turn mediate many of the downstream cellular effects of inflammation. frontiersin.org
The role of ceramides in inflammation is multifaceted. They can contribute to the inflammatory process by modulating the activity of various immune cells, including dendritic cells, neutrophils, and macrophages. nih.gov However, the balance of different sphingolipids is crucial, as some ceramide metabolites, like ceramide-1-phosphate, can have anti-inflammatory properties in specific contexts. nih.gov Dysregulation of ceramide metabolism is associated with several inflammatory skin diseases, where altered ceramide levels can compromise the skin barrier and exacerbate the immune response. researchgate.netcreative-proteomics.com
Involvement in Cellular Stress Responses
Ceramides are integral components of the cellular response to a wide range of stressors. nih.govnih.govphysiology.org Various forms of cellular stress, including exposure to inflammatory cytokines, irradiation, and chemotherapeutic agents, can lead to the accumulation of ceramides. nih.govnih.gov This accumulation is a key signal that helps to coordinate the cell's response to the stressful conditions.
Ceramides can mediate stress responses through several mechanisms. They can directly activate protein phosphatases and kinases, influencing downstream signaling pathways that control cell fate. nih.gov For example, ceramides can activate the c-Raf protein kinase, a component of the MAPK signaling cascade, which is involved in regulating cell proliferation and apoptosis. physiology.org Furthermore, ceramides can modulate membrane properties, which is also relevant to how cells respond to stress. nih.gov Recent research has also pointed to ceramide-mediated transmission of endoplasmic reticulum stress between cells as a form of cell-to-cell communication. semanticscholar.orgrupress.org
Contribution to Membrane Dynamics and Structure
Beyond their role as signaling molecules, ceramides are fundamental structural components of cellular membranes and play a significant role in modulating membrane dynamics and properties. nih.govnih.govmdpi.com The presence of ceramides can influence the fluidity and organization of the lipid bilayer. nih.gov They have a tendency to form ordered, gel-like domains within the membrane, often referred to as ceramide-rich platforms. nih.govmdpi.com
These platforms can serve to organize and concentrate signaling proteins, thereby facilitating signal transduction. For instance, the clustering of death receptors in ceramide-rich domains is an important step in the initiation of apoptosis. nih.gov The effect of ceramides on membrane structure is complex and depends on factors such as the length and saturation of their acyl chains. nih.gov By altering the physical properties of membranes, ceramides can influence a variety of cellular processes, including membrane trafficking, fusion, and fission. nih.gov
Interactive Data Tables
Table 1: Overview of Ceramide Functions in Cellular Processes
| Cellular Process | Key Role of Ceramides |
| Cell Proliferation | Inhibition of cell growth and division. |
| Cell Differentiation | Promotion of cellular specialization, particularly in keratinocytes. nih.govresearchgate.net |
| Apoptosis | Induction of programmed cell death via mitochondrial pathways. nih.gov |
| Senescence | Promotion of irreversible growth arrest. nih.gov |
| Autophagy | Regulation of cellular self-digestion processes. nih.gov |
| Cell Cycle | Induction of cell cycle arrest, primarily at the G0/G1 phase. nih.gov |
| Inflammation | Mediation of inflammatory signaling pathways. nih.govfrontiersin.org |
| Stress Response | Coordination of cellular responses to various stressors. nih.govnih.gov |
| Membrane Dynamics | Modulation of membrane fluidity and formation of signaling platforms. nih.govmdpi.com |
Table 2: Research Findings on Ceramides and Short-Chain Analogs
| Finding | Cellular Context | Reference |
| Short-chain ceramides synergize with vitamin D metabolites to inhibit keratinocyte proliferation. | Human Keratinocytes | nih.gov |
| Exogenous ceramide induces a senescent phenotype in young fibroblasts. | Human Diploid Fibroblasts | nih.gov |
| C6-ceramide induces G0/G1 cell cycle arrest. | Leukemia Cells | nih.gov |
| Ceramides trigger autophagy by interfering with the mTOR signaling pathway. | Various | nih.gov |
| Inflammatory cytokines stimulate ceramide production. | Various | frontiersin.org |
| Ceramides form ceramide-rich platforms in cellular membranes. | Various | nih.gov |
Involvement of Ceramides and Short Chain Analogs in Pathophysiological Contexts
Role in Cancer Biology and Chemotherapeutic Resistance Mechanisms
Ceramides (B1148491), as a class of bioactive sphingolipids, are deeply implicated in cancer biology, often acting as pro-apoptotic molecules that can influence the efficacy of chemotherapy. researchgate.netnih.govnih.gov They are known to be involved in critical cellular processes including the regulation of cell growth, differentiation, senescence, and programmed cell death. nih.govaging-us.com The balance between pro-apoptotic ceramides and pro-survival sphingolipids like sphingosine-1-phosphate (S1P) is often referred to as the "sphingolipid rheostat" and is considered crucial in determining a cancer cell's fate. nih.govfrontiersin.org Dysregulation of ceramide metabolism is a common feature in cancer, contributing to uncontrolled cell growth and survival. nih.govfrontiersin.org
Modulation of Tumor Cell Survival Pathways
In general, ceramides can modulate tumor cell survival by influencing key signaling pathways. They can induce apoptosis through both mitochondrial (intrinsic) and death-receptor-mediated (extrinsic) pathways. nih.govamegroups.org For instance, ceramides can promote the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation. nih.govnih.gov They can also impact the activity of protein phosphatases like PP1 and PP2A, which in turn can dephosphorylate and inactivate pro-survival proteins such as AKT. nih.gov Chemotherapeutic agents often exert their effects by increasing endogenous ceramide levels. nih.gov Conversely, cancer cells can develop resistance by upregulating pathways that convert ceramide into non-apoptotic metabolites, such as glucosylceramide. researchgate.netfrontiersin.org
Influence on Cell Migration and Telomerase Function
The broader family of ceramides has been shown to influence cell migration and invasion, critical steps in cancer metastasis. frontiersin.orgamegroups.orgnih.gov Some studies suggest that increased ceramide levels can correlate with less invasive cancer phenotypes. amegroups.org For example, sublethal doses of chemotherapy can increase plasma membrane ceramide, which acutely regulates cell adhesion and migration pathways. nih.gov
Regarding telomerase, the enzyme responsible for maintaining telomere length and enabling cellular immortality, some short-chain ceramide analogs (like C6-ceramide) have been shown to inhibit its activity and lead to rapid telomere shortening in cancer cells. nih.gov This inhibition is often correlated with growth arrest rather than immediate cell death. nih.gov No specific studies linking 1-O-Benzoyl C4 Ceramide to these processes have been identified.
Implications in Metabolic Disorders (e.g., Insulin (B600854) Resistance, Type 2 Diabetes)
Elevated levels of certain ceramides in peripheral tissues are strongly associated with the pathogenesis of metabolic disorders, including obesity, insulin resistance, and type 2 diabetes. nih.govnih.gov These ceramides can antagonize insulin signaling pathways, for instance, by inhibiting the activation of the key enzyme Akt/PKB, which is crucial for glucose uptake and metabolism. nih.govd-nb.info Studies have shown that accumulation of specific species, such as C16-ceramide, in muscle and adipose tissue plays a pivotal role in inducing insulin resistance. d-nb.info While the general link between ceramides and metabolic disease is well-established, there is no specific data available on the implications of This compound .
Contribution to Neurodegenerative Conditions
Sphingolipid metabolism is critical for brain function, and its dysregulation is implicated in several neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). aging-us.comnih.govmdpi.com Elevated levels of ceramides are often found in the brains of patients in the early stages of Alzheimer's disease and are linked to the generation of neurotoxic amyloid-β peptides. nih.govnih.gov In general, ceramides are considered pro-apoptotic for neuronal cells and can contribute to the progressive loss of neurons that characterizes these conditions. nih.govfrontiersin.org Research often utilizes short-chain, cell-permeable ceramides like C2 and C6 to study these effects in experimental models. nih.gov However, the specific contribution of This compound to neurodegenerative conditions has not been documented.
Role in Cystic Fibrosis Pathogenesis and Correction of Protein Trafficking Defects
The role of ceramides in cystic fibrosis (CF) is an area of active research, with some conflicting findings. nih.gov Several studies have demonstrated an accumulation of ceramide in the lungs of CF patients and mouse models, which is suggested to contribute to the chronic inflammation and susceptibility to bacterial infections characteristic of the disease. nih.gov This accumulation may lead to the death of bronchial epithelial cells. nih.gov Conversely, other reports have found reduced ceramide levels in CF patients. nih.gov There is no available research that specifically investigates the role of This compound in CF pathogenesis or its potential to correct protein trafficking defects associated with the CFTR mutation. The transport of ceramides between organelles like the endoplasmic reticulum and the Golgi is a complex process mediated by proteins such as CERT, but this has not been studied in the context of this specific compound. nih.govnih.gov
Sphingolipid-Related Inherited Disorders (e.g., Farber's Disease, Lipidoses)
Sphingolipidoses are a group of inherited metabolic disorders caused by defects in the enzymes responsible for sphingolipid degradation. Farber's disease, for example, is a rare lysosomal storage disorder resulting from a deficiency in the enzyme acid ceramidase. embopress.orgnih.govmhmedical.com This deficiency leads to the widespread accumulation of ceramide in lysosomes throughout the body, causing a severe and often fatal multisystem disorder. embopress.orgnih.govmhmedical.com The accumulated ceramide is believed to drive the pathology, which includes deformed joints, subcutaneous nodules, and neurological damage. embopress.orgmhmedical.com While these diseases highlight the critical importance of proper ceramide metabolism, the specific involvement or accumulation of This compound in Farber's disease or other lipidoses has not been reported in the scientific literature. nih.gov
Regulation of Immune Responses and Cytokine Production
Ceramides and their short-chain analogs are increasingly recognized as significant modulators of immune responses and the production of cytokines, key signaling molecules that orchestrate inflammation and immunity. While direct research on this compound is limited in this context, the actions of related short-chain ceramides and ceramide derivatives provide critical insights into their immunomodulatory potential. These molecules can exert both pro-inflammatory and anti-inflammatory effects, depending on the cell type, the specific ceramide analog, and the surrounding immunological environment.
Short-chain ceramides, being more cell-permeable than their long-chain counterparts, are frequently used in research to mimic the intracellular signaling functions of endogenous ceramides. Their influence extends to various immune cells, including T cells, microglia, and macrophages, where they can alter the production of a range of cytokines.
Detailed Research Findings
Research into the immunomodulatory activities of short-chain ceramides has revealed specific effects on cytokine secretion. For instance, C4 ceramide has been shown to directly impact cytokine production in T cells. In a study involving EL4 T cells stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA), C4 ceramide demonstrated an inhibitory effect on the production of Interleukin-4 (IL-4), a key cytokine in the development of T helper 2 (Th2) cell responses. caymanchem.com At a concentration of 10 µM, C4 ceramide was found to reduce IL-4 production by 16%. caymanchem.com Furthermore, C4 ceramide has also been observed to suppress the secretion of Interleukin-8 (IL-8), a pro-inflammatory chemokine, in primary epithelial cells from patients with cystic fibrosis. caymanchem.com
The anti-inflammatory properties of other short-chain ceramides have also been documented. In studies with lipopolysaccharide (LPS)-stimulated microglial cells, short-chain ceramides such as C2, C6, and C8 ceramides were found to inhibit the production of inducible nitric oxide synthase (iNOS) and other pro-inflammatory cytokines. nih.gov Specifically, C2 ceramide was shown to exert its anti-inflammatory effects by inhibiting several signaling pathways, including ROS, MAPKs, PI3K/Akt, and Jak/STAT. nih.gov
Conversely, the broader family of ceramides can be influenced by the cytokine environment. For example, the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) can stimulate the synthesis of ceramides. core.ac.uk However, the Th2 cytokine IL-4 has been shown to suppress this TNF-α and IFN-γ-induced enhancement of ceramide production in epidermal sheets. core.ac.uk
Derivatives of ceramides, such as ceramide-1-phosphate (C1P), also play a significant role in regulating cytokine production. A phosphorylated analog of C1P, known as PCERA-1, has been studied for its in vivo effects on cytokine levels in mice challenged with LPS. The findings indicate a dose-dependent regulation of key cytokines.
The table below summarizes the dose-response effect of PCERA-1 on the serum levels of TNF, IL-10, and IL-12p40 in mice.
| Cytokine | PCERA-1 Dose (mg/kg) | Effect on Serum Levels | Significance |
|---|---|---|---|
| TNF | 0.1 | Noticeable reduction | - |
| 1 | Significant reduction | p < 0.001 | |
| 10 | Strong reduction | - | |
| IL-10 | 0.1 | Slight increase | - |
| 1 | Significant increase | p < 0.001 | |
| 10 | Marked increase | - | |
| IL-12p40 | 0.1 | No significant change | - |
| 1 | Significant reduction | p < 0.03 | |
| 10 | Further reduction | - |
Data sourced from a study on the in vivo effects of a ceramide-1-phosphate analog, PCERA-1, on cytokine production in BALB/c mice treated with LPS. researchgate.net The data are expressed as mean ± standard error of the mean (n=4).
These findings underscore the complex and significant role that ceramides and their analogs play in the regulation of the immune system. While the specific actions of this compound require direct investigation, the existing body of research on related compounds suggests its potential as a modulator of cytokine production and immune cell function.
Future Directions and Research Perspectives on 1 O Benzoyl C4 Ceramide
Development of Novel Analogs for Mechanistic Elucidation
The chemical structure of 1-O-Benzoyl C4 Ceramide provides a foundational scaffold for the development of second-generation analogs. The strategic design of new derivatives will be instrumental in elucidating its precise mechanisms of action, metabolic fate, and specific molecular interactions. Future research would benefit from creating analogs with specific modifications to probe structure-activity relationships (SAR).
Key approaches in this area include:
Fluorinated Analogs: Incorporation of fluorine atoms into the acyl chain or sphingoid base can alter metabolic stability and provide probes for ¹⁹F NMR studies, allowing for non-invasive tracking of the molecule within cells and tissues.
Photo-activatable and Click-Chemistry Ready Probes: Introducing photo-activatable cross-linking groups (e.g., diazirines) or moieties for bio-orthogonal chemistry (e.g., alkynes or azides) would enable the identification of direct binding partners and intracellular targets.
These novel analogs will serve as powerful tools to dissect the sphingolipid pathways influenced by the parent compound.
Table 1: Potential Novel Analogs of this compound and Their Research Purpose
| Analog Type | Structural Modification | Primary Research Application |
|---|---|---|
| Metabolic Probe | Addition of a stable isotope (e.g., ¹³C, ¹⁵N) | Tracing metabolic fate via mass spectrometry. |
| Fluorescent Probe | Attachment of a fluorophore (e.g., NBD, BODIPY) | Visualization of subcellular localization and trafficking via microscopy. |
| Affinity Probe | Incorporation of a biotin (B1667282) tag | Pull-down assays to identify interacting proteins. sonar.ch |
| SAR Analog | Substitution on the benzoyl ring (e.g., electron-donating or-withdrawing groups) | To determine how electronic properties of the benzoyl moiety affect binding and activity. |
Advanced Analytical Techniques for Comprehensive Lipidomic Profiling
To understand the full impact of this compound on cellular lipid networks, advanced analytical techniques are essential. Future studies should move beyond monitoring single lipids to embrace comprehensive lipidomic profiling, which allows for the simultaneous measurement of hundreds of lipid species. flemingcollege.canih.gov This systems-level approach can reveal unexpected alterations in distant metabolic pathways and provide a holistic view of the compound's effects.
Promising analytical strategies include:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): High-resolution LC-MS/MS platforms enable the separation and quantification of a wide array of sphingolipids and other lipid classes from complex biological samples. nih.govresearchgate.net This technique can be used to map the changes in the entire sphingolipidome following treatment with this compound.
Shotgun Lipidomics: This direct infusion-based mass spectrometry approach allows for high-throughput quantification of lipid profiles without prior chromatographic separation, making it suitable for large-scale screening experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR provides detailed structural information and can identify complex lipids that may be missed by other methods. researchgate.net
By combining these powerful techniques, researchers can build a detailed map of the lipid network perturbations induced by this compound.
Table 2: Comparison of Advanced Analytical Techniques for Lipidomic Profiling
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity, broad coverage, differentiates isomers. researchgate.net | Lower throughput than direct infusion methods. |
| Shotgun Lipidomics | Direct infusion of total lipid extract into a mass spectrometer. | High throughput, quantitative accuracy with appropriate internal standards. | Potential for ion suppression, difficulty in resolving isomers. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Non-destructive, provides detailed structural information, highly quantitative. | Lower sensitivity compared to mass spectrometry. researchgate.net |
Investigation of Specific Interactions with Intracellular Targets and Lipid Microdomains
Ceramides (B1148491) are known to be key components of specialized membrane regions called lipid microdomains or "rafts," which serve as platforms for signal transduction. nih.gov The unique structure of this compound, particularly the bulky benzoyl group, may lead to distinct interactions within these domains and with specific intracellular protein targets.
Future research should focus on:
Lipid Domain Partitioning: Using model membranes like giant unilamellar vesicles (GUVs) and advanced microscopy techniques (e.g., fluorescence correlation spectroscopy), researchers can investigate how this compound partitions into liquid-ordered versus liquid-disordered phases and how it influences domain stability. nih.govresearchgate.net
Identification of Protein Interactors: Affinity-based proteomics approaches, utilizing analogs described in section 8.1, can identify proteins that specifically bind to this compound. sonar.ch These interactors could be enzymes, structural proteins, or signaling adaptors.
Subcellular Localization: High-resolution imaging techniques can map the precise subcellular destinations of the compound, providing clues to its sites of action, such as the Golgi apparatus, endoplasmic reticulum, or endosomes. nih.gov
Understanding these specific interactions is key to unraveling the molecular basis of the compound's biological effects.
Exploration of Unique Biological Activities Attributed to the Benzoyl Moiety
The benzoyl group at the 1-O-position is not a feature of natural ceramides and likely confers unique properties. This modification blocks the primary hydroxyl group, preventing its conversion to sphingomyelin (B164518) or glucosylceramide, thereby redirecting metabolic flux. researchgate.netnih.gov The aromatic and lipophilic nature of the benzoyl group itself may also mediate novel biological activities.
Areas for exploration include:
Altered Membrane Biophysics: The insertion of the benzoyl group into the lipid bilayer could uniquely alter membrane fluidity, curvature, and packing, which in turn could affect the function of membrane-bound proteins.
Novel Protein Interactions: The aromatic ring of the benzoyl group could participate in non-covalent interactions, such as pi-stacking, with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in protein binding pockets. This could lead to the modulation of targets not typically affected by natural ceramides.
Metabolic Stability: The benzoyl ester linkage may exhibit different susceptibility to cellular hydrolases compared to the phosphocholine (B91661) or sugar linkages found on other sphingolipids, potentially leading to a longer intracellular half-life and sustained signaling.
The derivatization of ceramides with a benzoyl group was historically used to allow for UV detection, a testament to the unique physicochemical properties it imparts. nih.gov
Utilization of this compound in High-Throughput Screening for Modulators of Sphingolipid Pathways
Given its synthetic nature and specific structure, this compound is an ideal tool for use in high-throughput screening (HTS) campaigns. These screens can identify small molecules or genetic modulators that interact with or modify the sphingolipid network.
Potential HTS applications include:
Screening for Novel Enzymes: The compound could be used as a specific substrate in cell lysates or purified fractions to screen for unknown enzymes (e.g., hydrolases) that can cleave the benzoyl group.
Identifying Pathway Modulators: In a cell-based assay, this compound could be used to induce a specific phenotype (e.g., apoptosis, autophagy). A subsequent HTS of a small molecule library could then identify compounds that enhance or suppress this phenotype, revealing modulators of the downstream pathway.
Probing Ceramide-Binding Proteins: A screen could be designed to identify compounds that compete with this compound for binding to a known ceramide-binding protein, potentially leading to the discovery of new therapeutic leads.
Such screening approaches would leverage the unique properties of this synthetic ceramide to discover new drugs and further illuminate the complex biology of sphingolipid signaling.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| C1P (Ceramide-1-Phosphate) |
| C2 Ceramide |
| C6 Ceramide |
| C8 Ceramide |
| Glucosylceramide |
| KRN7000 |
| Sphingomyelin |
| Sphingosine (B13886) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
